molecular formula C15H22N4O3S B5643821 2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide

Cat. No. B5643821
M. Wt: 338.4 g/mol
InChI Key: DRLYJJSWRMAYNC-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have been explored for their potential in various applications, including medicinal chemistry. Its structure suggests it could be involved in research areas focusing on novel drug discovery or chemical synthesis methodologies.

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, aiming to introduce specific functional groups that confer desired biological or chemical properties. For instance, research by Branch et al. (1987) discussed the synthesis and antibacterial activity of semi-synthetic cephalosporins, showcasing methodologies that could be relevant to the synthesis of our compound of interest (Branch et al., 1987).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed using various spectroscopic techniques. Studies typically aim to confirm the structure of synthesized compounds, laying the groundwork for understanding their chemical behavior and interaction with biological targets.

Chemical Reactions and Properties

Compounds within this chemical space may undergo reactions reflective of their functional groups, such as amide bond formation or ring-opening reactions. The chemical properties can be influenced by the presence of specific substituents, as seen in the synthesis of novel bi-heterocycles with potential anti-diabetic properties, suggesting a method for introducing variability into similar compounds (Abbasi et al., 2020).

properties

IUPAC Name

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3S/c1-5-18-6-7-19(15(22)14(18)21)8-12(20)17(4)11(3)13-16-10(2)9-23-13/h9,11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLYJJSWRMAYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)N(C)C(C)C2=NC(=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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